Cas no 945-23-3 (N-Ethyl-2-nitrobenzamide)

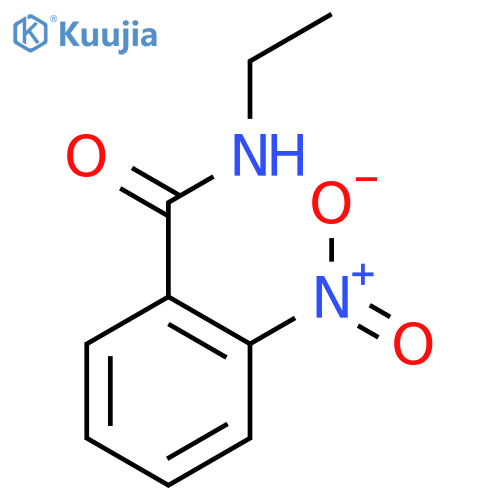

N-Ethyl-2-nitrobenzamide structure

商品名:N-Ethyl-2-nitrobenzamide

N-Ethyl-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-ethyl-2-nitro-

- N-ethyl-2-nitrobenzamide

- N-Aethyl-2-nitrobenzamid

- N-ethyl(2-nitrophenyl)carboxamide

- N-Ethyl-2-Nitro-Benzamide

- N-Ethyl-o-nitrobenzamid

- LS-07239

- MFCD01211888

- 945-23-3

- FT-0693731

- Oprea1_457746

- DTXSID70351359

- AKOS003264465

- CS-0321675

- SCHEMBL13753006

- N-Ethyl-2-nitrobenzamide

-

- MDL: MFCD01211888

- インチ: InChI=1S/C9H10N2O3/c1-2-10-9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,2H2,1H3,(H,10,12)

- InChIKey: MEUCVEVMNSNATL-UHFFFAOYSA-N

- ほほえんだ: CCNC(=O)c1ccccc1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 194.06900

- どういたいしつりょう: 194.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 74.9Ų

じっけんとくせい

- 密度みつど: 1.228

- ゆうかいてん: 162.0 - 164.0℃

- ふってん: 365.9 °C at 760 mmHg

- フラッシュポイント: 175.1 °C

- PSA: 74.92000

- LogP: 2.25860

- じょうきあつ: 0.0±0.8 mmHg at 25°C

N-Ethyl-2-nitrobenzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Ethyl-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB413989-1 g |

N-Ethyl-2-nitrobenzamide |

945-23-3 | 1 g |

€197.30 | 2023-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392345-1g |

N-ethyl-2-nitrobenzamide |

945-23-3 | 97% | 1g |

¥2156.00 | 2024-04-24 | |

| Ambeed | A380918-5g |

N-Ethyl-2-nitrobenzamide |

945-23-3 | 97% | 5g |

$352.0 | 2024-04-16 | |

| TRC | N261240-1000mg |

N-Ethyl-2-nitrobenzamide |

945-23-3 | 1g |

$ 390.00 | 2022-06-03 | ||

| TRC | N261240-2000mg |

N-Ethyl-2-nitrobenzamide |

945-23-3 | 2g |

$ 615.00 | 2022-06-03 | ||

| abcr | AB413989-500 mg |

N-Ethyl-2-nitrobenzamide |

945-23-3 | 500MG |

€165.80 | 2023-02-03 | ||

| Ambeed | A380918-1g |

N-Ethyl-2-nitrobenzamide |

945-23-3 | 97% | 1g |

$133.0 | 2024-04-16 | |

| TRC | N261240-500mg |

N-Ethyl-2-nitrobenzamide |

945-23-3 | 500mg |

$ 235.00 | 2022-06-03 | ||

| abcr | AB413989-1g |

N-Ethyl-2-nitrobenzamide; . |

945-23-3 | 1g |

€197.00 | 2025-02-16 | ||

| abcr | AB413989-500mg |

N-Ethyl-2-nitrobenzamide; . |

945-23-3 | 500mg |

€173.00 | 2025-02-16 |

N-Ethyl-2-nitrobenzamide 関連文献

-

H. N. E. Stevens,M. F. G. Stevens J. Chem. Soc. C 1970 2289

-

H. N. E. Stevens,M. F. G. Stevens J. Chem. Soc. C 1970 2308

945-23-3 (N-Ethyl-2-nitrobenzamide) 関連製品

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945-23-3)N-Ethyl-2-nitrobenzamide

清らかである:99%

はかる:5g

価格 ($):317.0